
2-ethyl-3-(4-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-ETHYL-3-(4-METHOXYPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-3-(4-METHOXYPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with aldehydes or ketones in the presence of a catalyst . The reaction conditions often include refluxing in solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-3-(4-METHOXYPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinazolinones and tetrahydroquinazolines, which have significant biological activities .
Scientific Research Applications
2-ETHYL-3-(4-METHOXYPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ETHYL-3-(4-METHOXYPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with similar biological activities.
Quinazolinone: A closely related compound with a wide range of pharmacological properties.
Tetrahydroquinazoline: Another derivative with significant biological activities.
Uniqueness
2-ETHYL-3-(4-METHOXYPHENYL)-2-METHYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Properties
Molecular Formula |
C18H20N2O2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-ethyl-3-(4-methoxyphenyl)-2-methyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H20N2O2/c1-4-18(2)19-16-8-6-5-7-15(16)17(21)20(18)13-9-11-14(22-3)12-10-13/h5-12,19H,4H2,1-3H3 |
InChI Key |
KACYNOZRMDSDJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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